molecular formula C16H19NO2 B3302146 2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol CAS No. 91578-93-7

2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol

Cat. No.: B3302146
CAS No.: 91578-93-7
M. Wt: 257.33 g/mol
InChI Key: MJTYNPILNLIVAJ-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing novel derivatives of cinnamic acids and related compounds, utilizing "2-(Benzylamino)-1-(3-methoxyphenyl)ethan-1-ol" as a key intermediate. These derivatives have been evaluated for their biological activities, including enzyme inhibition and antioxidant properties. For example, a study by Peperidou et al. (2017) synthesized novel derivatives showing significant lipoxygenase inhibition and antiproteolytic activity, indicating potential therapeutic applications (Peperidou et al., 2017).

Green Chemistry Approaches

Efforts to develop metal-free and environmentally friendly synthesis methods have incorporated "this compound" in the synthesis of polysubstituted pyrroles, demonstrating the compound's utility in green chemistry. Kumar et al. (2017) described a metal-free method using surfactants in an aqueous medium, highlighting the compound's role in sustainable chemical processes (Kumar et al., 2017).

Environmental Degradation Studies

The compound's derivatives have been examined for their environmental degradation patterns, especially in the context of understanding the metabolic fate of pollutants like methoxychlor. Yim et al. (2008) investigated the reductive dechlorination of methoxychlor by Eubacterium limosum, suggesting the potential role of such compounds in bioremediation strategies (Yim et al., 2008).

Organometallic Chemistry

The compound has applications in organometallic chemistry, where its derivatives have been used to explore the stereochemistry of organometallic compounds and catalyzed reactions, providing insights into the mechanisms of complex reactions and potential applications in catalysis (Campi et al., 1996).

Antioxidant Activity Studies

Additionally, the modification of benzoin derivatives, including structures similar to "this compound," has been shown to enhance antioxidant activities, emphasizing the importance of functional groups and substituents in pharmaceutical applications (Thanuja et al., 2022).

Properties

IUPAC Name

2-(benzylamino)-1-(3-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-19-15-9-5-8-14(10-15)16(18)12-17-11-13-6-3-2-4-7-13/h2-10,16-18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTYNPILNLIVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199020
Record name 3-Methoxy-α-[[(phenylmethyl)amino]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91578-93-7
Record name 3-Methoxy-α-[[(phenylmethyl)amino]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91578-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-α-[[(phenylmethyl)amino]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 mL round-bottomed flask, 2-bromo-1-(3-methoxyphenyl)ethanone (3 g, 13.1 mmol) was combined in CHCl3 (55.0 ml) and ethanol (11.0 ml) to give a colorless solution. The solution was cooled to 0° C. Benzylamine (5.61 g, 5.72 ml, 52.4 mmol) was added. After stirring for 0.5 h at 0° C. and then 2 h at room temperature, LCMS indicated that the reaction was mostly complete. (M+H)+=256 m/e. The reaction was cooled again to 0° C. and NaBH4 (743 mg, 19.6 mmol) was added. The reaction was allowed to warm to room temperature and was stirred at this temperature for 2.5 h until reaction was complete. The reaction mixture was quenched with 1M HCl (25 mL) at 0° C. followed by stirring at room temperature for 1 h. The reaction mixture was poured into 150 mL 1 M NaOH and extracted with ethyl acetate (3×150 mL). Combined organic phase was washed with brine, dried over MgSO4 and concentrated in vacuo. The crude material was purified by flash chromatography (silica gel, 80 g, 100% ethyl acetate) to yield 2-Benzylamino-1-(3-methoxy-phenyl)-ethanol (1.95 g, 58%). (M+H)|=258 m/e.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
5.72 mL
Type
reactant
Reaction Step Three
Name
Quantity
743 mg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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